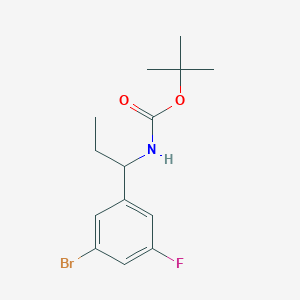
tert-Butyl (1-(3-bromo-5-fluorophenyl)propyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[1-(3-bromo-5-fluorophenyl)propyl]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromine atom, and a fluorine atom attached to a phenyl ring, along with a propyl chain linked to a carbamate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(3-bromo-5-fluorophenyl)propyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable brominated and fluorinated phenylpropyl derivative. One common method is the palladium-catalyzed cross-coupling reaction, where tert-butyl carbamate reacts with aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The choice of solvents, catalysts, and purification methods are crucial factors in industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group.
Oxidation and Reduction Reactions: The phenyl ring and the propyl chain can participate in various oxidation and reduction reactions, depending on the reagents and conditions used.
Cross-Coupling Reactions: The compound can be involved in Suzuki-Miyaura cross-coupling reactions, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Cesium Carbonate: Common base used in substitution and coupling reactions.
Solvents: 1,4-Dioxane, methylene chloride, chloroform, and alcohols are commonly used solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product would be a new aryl-substituted derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Protecting Group: The tert-butyl carbamate group can serve as a protecting group for amines in organic synthesis.
Biology and Medicine:
Drug Development:
Biochemical Research: Used in studies involving enzyme inhibition and protein modification.
Industry:
Polymer Chemistry: Can be used in the synthesis of functionalized polymers and antimicrobial agents.
Material Science:
Wirkmechanismus
The mechanism of action of tert-butyl N-[1-(3-bromo-5-fluorophenyl)propyl]carbamate involves its interaction with molecular targets through various pathways. The presence of the bromine and fluorine atoms can enhance its binding affinity to specific enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl (2-bromo-5-fluorophenethyl)(methyl)carbamate
- tert-Butyl (3-bromo-5-iodophenyl)carbamate
- tert-Butyl N-(3-bromopropyl)carbamate
Comparison:
- Structural Differences: The presence of different substituents on the phenyl ring or the propyl chain can significantly alter the chemical and biological properties of these compounds.
- Reactivity: The reactivity of these compounds in various chemical reactions can vary based on the nature and position of the substituents.
- Applications: While all these compounds may have applications in organic synthesis and medicinal chemistry, their specific uses can differ based on their unique structural features.
Conclusion
tert-Butyl N-[1-(3-bromo-5-fluorophenyl)propyl]carbamate is a versatile compound with potential applications in various fields. Its unique structural features make it an important intermediate in organic synthesis and a valuable tool in scientific research. Understanding its preparation methods, chemical reactions, and mechanism of action can help in exploring its full potential in chemistry, biology, medicine, and industry.
Eigenschaften
Molekularformel |
C14H19BrFNO2 |
|---|---|
Molekulargewicht |
332.21 g/mol |
IUPAC-Name |
tert-butyl N-[1-(3-bromo-5-fluorophenyl)propyl]carbamate |
InChI |
InChI=1S/C14H19BrFNO2/c1-5-12(17-13(18)19-14(2,3)4)9-6-10(15)8-11(16)7-9/h6-8,12H,5H2,1-4H3,(H,17,18) |
InChI-Schlüssel |
LUAUCNJMQQPFKS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=CC(=CC(=C1)Br)F)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


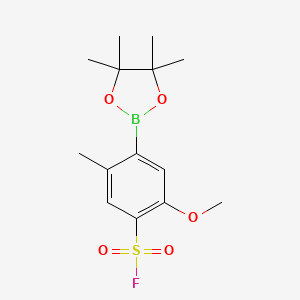
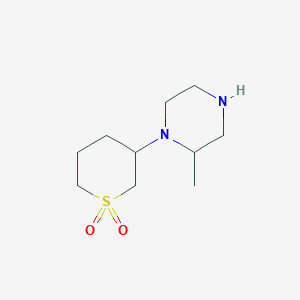
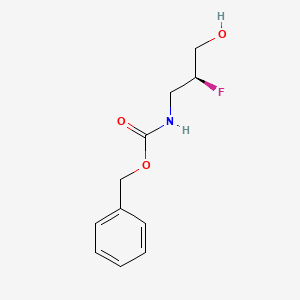
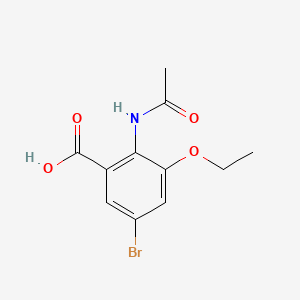
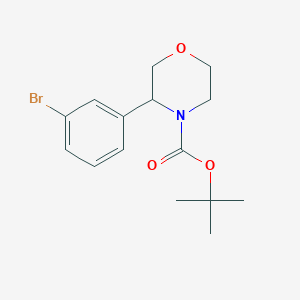
![3-Aminobicyclo[3.3.1]Nonan-9-one](/img/structure/B13493393.png)
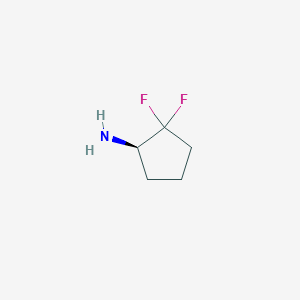
![7-bromo-3-chloro-5H-pyrrolo[3,2-c]pyridazine](/img/structure/B13493401.png)
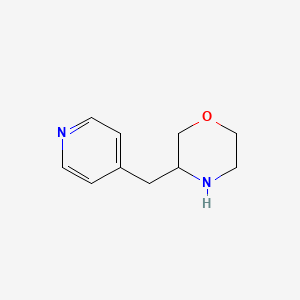

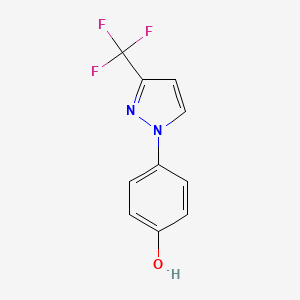
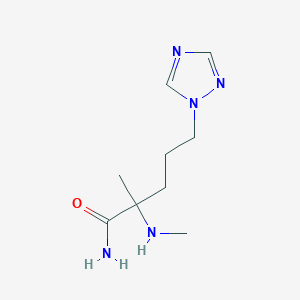
![Methyl 1-aminospiro[2.3]hexane-1-carboxylate hydrochloride](/img/structure/B13493430.png)

